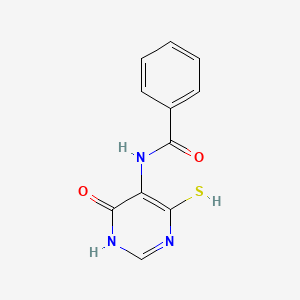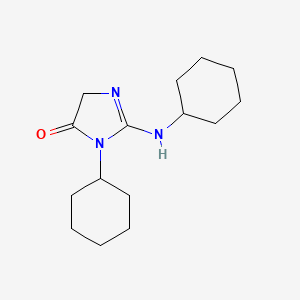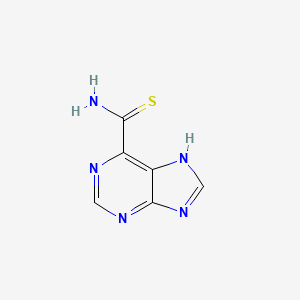
7H-purine-6-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine-6-carbothioamide is a heterocyclic compound that belongs to the purine family Purines are vital components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-carbothioamide typically involves the reaction of 6-chloropurine with thiourea under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiourea moiety, resulting in the formation of the carbothioamide group .
Industrial Production Methods: While specific industrial production methods for 9H-Purine-6-carbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9H-Purine-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives
Aplicaciones Científicas De Investigación
9H-Purine-6-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 9H-Purine-6-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. This inhibition leads to the disruption of nucleotide synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-Chloropurine: A precursor in the synthesis of 9H-Purine-6-carbothioamide.
6-Aminopurine (Adenine): A naturally occurring purine base in nucleic acids.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia
Uniqueness: 9H-Purine-6-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying biochemical pathways .
Propiedades
Número CAS |
40769-67-3 |
|---|---|
Fórmula molecular |
C6H5N5S |
Peso molecular |
179.21 g/mol |
Nombre IUPAC |
7H-purine-6-carbothioamide |
InChI |
InChI=1S/C6H5N5S/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11) |
Clave InChI |
FWIPENNQZPWMFI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)
![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)



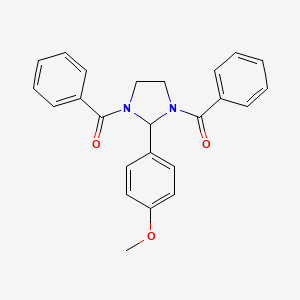
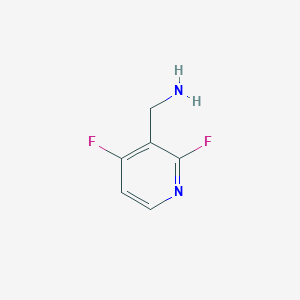


![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
